molecular formula C16H13N3OS B10850776 N-(2-amino-5-(thiazol-2-yl)phenyl)benzamide

N-(2-amino-5-(thiazol-2-yl)phenyl)benzamide

Cat. No.: B10850776
M. Wt: 295.4 g/mol
InChI Key: FHTINQMYYLCTSM-UHFFFAOYSA-N
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Description

N-(2-amino-5-(thiazol-2-yl)phenyl)benzamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-(thiazol-2-yl)phenyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include the use of a base and a coupling agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-(thiazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-amino-5-(thiazol-2-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its anticancer activities and its role as a potential therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-amino-5-(thiazol-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The thiazole ring plays a crucial role in binding to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-amino-5-(thiazol-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of the thiazole ring with the benzamide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

N-[2-amino-5-(1,3-thiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C16H13N3OS/c17-13-7-6-12(16-18-8-9-21-16)10-14(13)19-15(20)11-4-2-1-3-5-11/h1-10H,17H2,(H,19,20)

InChI Key

FHTINQMYYLCTSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC=CS3)N

Origin of Product

United States

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